2-Amino-4-(propan-2-yl)thiophene-3-carboxamide
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Overview
Description
2-Amino-4-(propan-2-yl)thiophene-3-carboxamide is a thiophene derivative, which is a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of thiophene derivatives, including 2-Amino-4-(propan-2-yl)thiophene-3-carboxamide, can be achieved through various methods. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods typically involve the condensation of sulfur with α-methylene carbonyl compounds or α-cyano esters under specific conditions .
Chemical Reactions Analysis
2-Amino-4-(propan-2-yl)thiophene-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include phosphorus pentasulfide, thioglycolic acid derivatives, and α,β-acetylenic esters . The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Thiophene derivatives, including 2-Amino-4-(propan-2-yl)thiophene-3-carboxamide, have a wide range of scientific research applications. They are used in medicinal chemistry for their anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Additionally, they play a significant role in material science as corrosion inhibitors, organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of 2-Amino-4-(propan-2-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to activate various biological pathways, including the NRF2 pathway, which plays a role in reducing inflammation and oxidative stress . The specific molecular targets and pathways involved depend on the particular biological activity being studied .
Comparison with Similar Compounds
2-Amino-4-(propan-2-yl)thiophene-3-carboxamide can be compared with other thiophene derivatives, such as suprofen and articaine . Suprofen is a nonsteroidal anti-inflammatory drug, while articaine is used as a dental anesthetic . The uniqueness of this compound lies in its specific chemical structure and the resulting biological activities .
Properties
Molecular Formula |
C8H12N2OS |
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Molecular Weight |
184.26 g/mol |
IUPAC Name |
2-amino-4-propan-2-ylthiophene-3-carboxamide |
InChI |
InChI=1S/C8H12N2OS/c1-4(2)5-3-12-8(10)6(5)7(9)11/h3-4H,10H2,1-2H3,(H2,9,11) |
InChI Key |
IVZKOYYIHQREAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CSC(=C1C(=O)N)N |
Origin of Product |
United States |
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